3-(4-Methoxynaphthyl)acrylic acid
Description
Overview of Acrylic Acid Derivatives in Organic and Medicinal Chemistry
Acrylic acid (prop-2-enoic acid) is the simplest unsaturated carboxylic acid. acgpubs.org Its derivatives are characterized by a vinyl group directly attached to a carboxylic acid terminus or its ester or amide form. acgpubs.org This structural feature makes them highly versatile building blocks in both organic and medicinal chemistry.
In organic synthesis, the double bond and the carboxylic acid group of acrylic acid derivatives allow for a wide variety of chemical transformations. They readily undergo polymerization to form a vast array of polymers with diverse applications, including plastics, coatings, adhesives, and superabsorbent materials. acgpubs.orgresearchgate.netnih.gov These polymers are valued for their high resistance to chemical and environmental degradation and their favorable strength properties. nih.gov
In medicinal chemistry, the acrylic acid scaffold is incorporated into various biologically active molecules. The reactivity of the α,β-unsaturated carbonyl system allows for interactions with biological nucleophiles, a property that can be harnessed in drug design. Furthermore, acrylic acid derivatives are used in the development of drug delivery systems, such as floating drug delivery platforms where polymers like Carbopol and Eudragit, both acrylic acid derivatives, are widely used. nih.gov
Significance of Naphthyl Scaffolds in Bioactive Molecules and Materials Science
The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a prevalent feature in many biologically active compounds and advanced materials. sigmaaldrich.comsigmaaldrich.com As the simplest polycyclic aromatic hydrocarbon (PAH), its planar and aromatic nature allows it to interact with biological targets, including DNA and enzymes. sigmaaldrich.comresearchgate.net This has led to the development of numerous naphthalene-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govsigmaaldrich.com The naphthalene moiety can also enhance the metabolic stability and pharmacological profile of drug molecules. scielo.org.za
In materials science, the rigid and planar structure of naphthalene, along with its electronic properties, makes it a valuable component in the design of organic electronic materials, polymers, and dyes. chemicalbook.comnih.gov Naphthalene derivatives are utilized in the synthesis of specialty polymers and as precursors for valuable industrial chemicals like phthalic anhydride (B1165640). nih.gov
Contextualization of 3-(4-Methoxynaphthyl)acrylic acid within Aryl Acrylic Acid Chemistry
This compound belongs to the broader class of aryl acrylic acids, which are characterized by an aromatic ring system conjugated with the acrylic acid double bond. This conjugation significantly influences the electronic properties of the molecule. The synthesis of such compounds often relies on well-established organic reactions.
One common method for the synthesis of aryl acrylic acids is the Knoevenagel condensation , specifically the Doebner modification. researchgate.netsigmaaldrich.com This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). sigmaaldrich.com For this compound, the likely precursor would be 4-methoxy-1-naphthaldehyde (B103360). sigmaaldrich.comddtjournal.com The reaction proceeds through a nucleophilic addition followed by dehydration and, in the case of the Doebner modification, decarboxylation to yield the α,β-unsaturated carboxylic acid. sigmaaldrich.com
Another powerful method for the synthesis of aryl acrylic acids is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkene, such as acrylic acid or its esters. researchgate.netsigmaaldrich.com This reaction is known for its high functional group tolerance and provides a direct route to these structures. researchgate.net
The reactivity of aryl acrylic acids is also a subject of significant research, particularly in the area of photochemistry. The extended π-system allows these molecules to undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) derivatives. The stereochemistry of these products can often be controlled by the reaction conditions, such as in solution or the solid state.
Research Scope and Objectives for this compound Investigations
While extensive research exists for the broader classes of acrylic acids and naphthyl derivatives, this compound itself appears to be a relatively underexplored compound. Chemical suppliers list it as a product for early discovery research, indicating that its properties and potential applications have not been extensively documented in peer-reviewed literature. researchgate.net
Based on the known chemistry of its structural components, the research scope and objectives for investigating this compound would likely include:
Synthesis and Characterization: Developing and optimizing synthetic routes, such as the Knoevenagel condensation, to produce the compound in high purity and yield. This would be followed by a full characterization of the molecule using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties, such as melting point and solubility.
Medicinal Chemistry Exploration: Screening for potential biological activities. Given that related aryl acrylic acids have shown activity as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and that naphthyl derivatives possess a wide range of pharmacological effects, it would be logical to evaluate this compound for anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science Applications: Investigating its potential as a monomer for the synthesis of novel polymers with unique optical or electronic properties. Its photochemical reactivity could also be explored for applications in photo-responsive materials or for the synthesis of complex cyclobutane structures.
The following table outlines the basic chemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H12O3 | ddtjournal.com |
| Molecular Weight | 228.24 g/mol | ddtjournal.com |
| CAS Number | 1685-80-9 | ddtjournal.com |
| Appearance | Solid |
The table below details plausible synthetic precursors for this compound via the Knoevenagel-Doebner condensation.
| Precursor | Role | CAS Number |
|---|---|---|
| 4-Methoxy-1-naphthaldehyde | Aldehyde component | 15971-29-6 |
| Malonic acid | Active methylene (B1212753) component | 141-82-2 |
| Pyridine | Base/Solvent | 110-86-1 |
| Piperidine | Base catalyst | 110-89-4 |
Structure
3D Structure
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16) |
InChI Key |
BDWSMCXLZKKQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methoxynaphthyl Acrylic Acid and Its Analogues
Established Synthetic Routes for Aryl Acrylic Acid Derivatives
The creation of the carbon-carbon double bond in aryl acrylic acids is a cornerstone of their synthesis. Several classical and contemporary reactions are widely employed for this purpose, each with its own set of advantages and limitations.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a versatile and widely used method for forming C-C bonds, particularly in the synthesis of α,β-unsaturated acids. researchgate.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). researchgate.netwikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org
A key modification, the Doebner modification, utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. This often leads to subsequent decarboxylation. wikipedia.org For instance, the reaction of an arylaldehyde with malonic acid in the presence of piperidine and pyridine can yield the corresponding cinnamic acid derivative. chemicalbook.com The use of microwave irradiation has been shown to accelerate the reaction and improve yields under solvent-free conditions. researchgate.net
Table 1: Examples of Knoevenagel Condensation for Aryl Acrylic Acid Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone | wikipedia.org |
| Aromatic aldehydes | Ethyl cyanoacetate (B8463686) | Ammonium acetate (B1210297), Microwave | α-Cyanoacrylates | researchgate.net |
| p-Anisaldehyde | Malonic acid | Piperidine, Pyridine, Reflux | (E)-3-(4-Methoxyphenyl)acrylic acid | chemicalbook.com |
| Aldehydes | Ethyl cyanoacetate or Malononitrile | Triphenylphosphine, Solvent-free | (E)-Olefins | organic-chemistry.org |
Perkin and Claisen Condensations in Acrylic Acid Synthesis
While the provided search results focus more heavily on Knoevenagel and Heck reactions for acrylic acid synthesis, the principles of Perkin and Claisen condensations are also relevant to the broader context of forming C-C bonds in organic synthesis. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid, typically yielding an α,β-unsaturated carboxylic acid.
The Claisen condensation, on the other hand, involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. masterorganicchemistry.com This method is fundamental for creating new carbon-carbon bonds. masterorganicchemistry.com A "crossed" Claisen condensation refers to a reaction between two different esters. masterorganicchemistry.com
Heck Reaction and Related Coupling Processes for Acrylic Acid Synthesis
The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful and versatile method for forming substituted alkenes by reacting an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction has become a staple in modern organic synthesis for creating C-C bonds. acs.orgmdpi.com
The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism. mdpi.com The reaction is catalyzed by palladium complexes, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often with phosphine (B1218219) ligands. wikipedia.org A variety of aryl halides and alkenes can be used, with acrylates being particularly effective substrates due to the presence of an electron-withdrawing group. wikipedia.org The reaction of an aryl halide with acrylic acid can produce the corresponding cinnamic acid. mdpi.com
Table 2: Key Parameters in the Heck Reaction for Aryl Acrylic Acid Synthesis
| Component | Examples | Role in Reaction | Reference |
| Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) | Facilitates the coupling of the aryl halide and alkene | wikipedia.org |
| Ligand | Triphenylphosphine, BINAP | Stabilizes the palladium catalyst and influences reactivity | wikipedia.org |
| Base | Triethylamine, Potassium carbonate, Sodium acetate | Neutralizes the hydrogen halide formed during the reaction | wikipedia.org |
| Aryl Halide | Aryl bromide, Aryl iodide, Aryl triflate | Provides the aryl group to be coupled | wikipedia.orgmdpi.com |
| Alkene | Acrylic acid, Acrylates | Provides the vinyl group for the coupling reaction | wikipedia.org |
Targeted Synthesis of 3-(4-Methoxynaphthyl)acrylic Acid
The specific synthesis of this compound requires methods to introduce the 4-methoxynaphthalene group and then construct the acrylic acid side chain.
Strategies for Incorporating the 4-Methoxynaphthalene Moiety
The synthesis would likely start with a precursor already containing the 4-methoxynaphthalene core. A common starting material would be 4-methoxy-1-naphthaldehyde (B103360). This aldehyde can then be subjected to reactions like the Knoevenagel or Perkin condensation to introduce the acrylic acid functionality.
Alternatively, a Heck reaction approach would involve coupling a halo-substituted 4-methoxynaphthalene, such as 1-bromo-4-methoxynaphthalene (B134783) or 1-iodo-4-methoxynaphthalene, with acrylic acid or an acrylate (B77674) ester. This palladium-catalyzed coupling would directly form the desired carbon-carbon double bond.
Optimization of Reaction Conditions and Yields for Naphthyl Acrylic Acids
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. nih.gov For a Knoevenagel-type reaction with 4-methoxy-1-naphthaldehyde and malonic acid, key parameters to optimize would include the choice of base (e.g., piperidine, pyridine), the solvent, the reaction temperature, and the reaction time. The use of a Dean-Stark apparatus to remove water can drive the reaction towards the product.
In the case of a Heck reaction, optimization would focus on the palladium catalyst system (precatalyst and ligand), the base, the solvent (e.g., DMF, acetonitrile), and the temperature. The choice of the halide on the naphthyl ring (I, Br) can also significantly impact reactivity. For instance, the arylation of acrylates with aryl iodides often proceeds faster than with aryl bromides. semanticscholar.org Careful control of these factors is essential to achieve high yields of this compound and minimize the formation of side products. researchgate.net
Emerging and Sustainable Synthetic Methodologies
In the quest for greener and more efficient chemical processes, the synthesis of acrylic acid and its derivatives is evolving. Researchers are focusing on methodologies that reduce energy consumption, utilize renewable feedstocks, and minimize waste. These emerging techniques, including sonochemistry, biocatalysis, and carbon capture utilization, represent a significant shift from traditional synthetic routes.
Sonochemical Approaches to Acrylic Acid Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for organic synthesis. brazilianjournals.com.br The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized high-energy zones with extreme temperatures and pressures, accelerating reaction rates. researchgate.netresearchgate.net This approach often leads to cleaner reactions, higher yields, and greater selectivity compared to conventional methods. brazilianjournals.com.brresearchgate.net
| Reactant Aldehyde | Product | Method | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Cinnamic acid | Reflux | 180 | 70 |
| Ultrasound | 15 | 85 | ||
| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | Reflux | 120 | 80 |
| Ultrasound | 10 | 90 | ||
| 4-Nitrobenzaldehyde | 4-Nitrocinnamic acid | Reflux | 120 | 85 |
| Ultrasound | 10 | 92 | ||
| Thiophene-2-carboxaldehyde | 3-(2-thienyl)acrylic acid | Reflux | 180 | 65 |
| Ultrasound | 15 | 88 |
The data clearly indicates that ultrasound irradiation provides a fast and efficient methodology for the multigram scale synthesis of acrylic acid derivatives. brazilianjournals.com.br The resulting products often exhibit high purity after simple recrystallization. brazilianjournals.com.br This method's ability to accelerate reactions and increase yields makes it a sustainable and attractive alternative for the synthesis of compounds like this compound. brazilianjournals.com.brresearchgate.net
Enzymatic Synthesis and Biocatalysis for Aryl Acrylic Acid Derivatives
Biocatalysis, the use of natural catalysts like enzymes, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For the synthesis of aryl acrylic acid derivatives, several enzymatic strategies have been developed, providing sustainable pathways from various starting materials.
One prominent approach involves the use of ene-reductases (EREDs). An identified ERED with broad substrate specificity has been utilized to develop an enzymatic protocol for the reduction of α,β-unsaturated acids. nih.gov This method works under mild, aqueous conditions and is effective for a range of aromatic and aliphatic substituted acrylic acids, yielding chiral α-substituted acids with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (>99% ee). nih.gov
Another biocatalytic route uses a combination of nitrile hydratase and amidase enzymes to produce acrylic acids from the corresponding nitriles. google.com Microbial catalysts, such as strains of Comamonas testosteroni or Rhodococcus rhodochrous, can hydrolyze nitriles (like acrylonitrile) to the corresponding carboxylic acids with high specificity and at high concentrations, avoiding the harsh conditions and waste streams associated with traditional chemical hydrolysis. google.comnih.gov
Furthermore, engineered microorganisms offer pathways for the direct fermentative production of acrylic acid and its derivatives. google.com By transforming microorganisms with a heterologous acyl-CoA hydrolase (thioesterase), a biosynthetic pathway can be created where an acyl-CoA compound, such as acrylyl-CoA, is hydrolyzed to yield acrylic acid directly. google.com This integrates the synthesis into a cellular process, starting from renewable feedstocks like glycerol (B35011) or glucose. mdpi.com
| Enzyme/System | Substrate Type | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Ene-reductase (ERED) | α,β-Unsaturated acids | Chiral α-substituted acids | Exquisite enantioselectivity (>99% ee) | nih.gov |
| Nitrile Hydratase & Amidase | Nitriles (e.g., Acrylonitrile) | Carboxylic acids (e.g., Acrylic acid) | High specificity and yield, avoids chemical waste | google.com |
| Acyl-CoA Hydrolase (Thioesterase) | Acyl-CoA compounds | Carboxylic acids | Enables direct fermentative production from renewable sources | google.com |
| Amidase (from Rhodococcus) | Acrylamide | Acrylic acid | Part of a biocatalytic concept for producing various acrylic monomers | nih.gov |
These biocatalytic methods highlight a shift towards safer and more sustainable production of valuable chemicals, including complex aryl acrylic acid derivatives. nih.gov
CO2 and Ethylene (B1197577) Utilization in Acrylic Acid Production Processes
A highly sought-after goal in sustainable chemistry is the utilization of carbon dioxide (CO₂), an abundant greenhouse gas, as a C1 building block for value-added chemicals. researchgate.net The synthesis of acrylic acid from the oxidative coupling of CO₂ and ethylene is considered a "dream reaction" for carbon capture and utilization (CCU). researchgate.net This route is more atom-economical and sustainable than the current industrial process, which relies on the oxidation of propene, a product of oil refineries. umsystem.eduazom.com
The process has been studied for decades and typically involves a transition metal catalyst to facilitate the C-C bond formation. researchgate.net Nickel (Ni) complexes have been a primary focus of this research. researchgate.netumsystem.edu The key steps in the nickel-mediated synthesis are:
Formation of a Nickelalactone: The process begins with the coupling of CO₂ and ethylene on a nickel center to form a five-membered ring intermediate called a nickelalactone. researchgate.netacs.org
Transformation to Acrylate: This nickelalactone intermediate is then converted into a nickel-acrylate complex, which is a key step toward liberating the final acrylic acid product. rsc.org
While early research struggled to achieve a catalytic cycle, recent progress has been made by using auxiliaries, such as Lewis acids or strong bases, to promote the cleavage of the lactone ring. researchgate.net This has led to the establishment of the first catalytic routes for producing acrylate derivatives directly from ethylene and CO₂. researchgate.net
Computational studies have also explored other transition metals like iron (Fe) and have been used to design and model heterogeneous catalysts, such as metal-exchanged zeolites, to improve catalyst functionality and ease of recovery. umsystem.eduazom.comacs.org Although challenges related to catalyst activity and stability remain, the direct synthesis of acrylic acid from CO₂ and ethylene represents a promising frontier for sustainable chemical production. acs.org
Stereoselective Synthesis of this compound Isomers
The biological activity of chiral molecules often depends on their specific three-dimensional structure. Therefore, controlling the stereochemical outcome of a reaction is crucial in the synthesis of potentially bioactive compounds. Stereoselective synthesis focuses on producing a specific stereoisomer, either an enantiomer or a diastereomer, in high purity. numberanalytics.com
Enantioselective and Diastereoselective Control in Acrylic Acid Synthesis
Controlling the formation of stereocenters in acrylic acid derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-based control. numberanalytics.com Diastereoselectivity refers to the selective formation of one diastereomer over another, while enantioselectivity refers to the formation of one enantiomer in excess of its mirror image. numberanalytics.com
Enantioselective Approaches:
Organocatalysis: Bifunctional organocatalysts derived from cinchona alkaloids have been successfully used in the enantioselective Michael addition of β-keto esters to acrylic esters. This method allows for the generation of all-carbon quaternary stereocentres with very high levels of enantiomeric excess (up to 98% ee). nih.gov
Transition Metal Catalysis: Palladium-catalyzed asymmetric C-H olefination, enabled by a chiral transient directing group, has emerged as a powerful tool for synthesizing axially chiral styrenes and related structures. acs.org This advanced methodology allows for the construction of complex, sterically hindered molecules with excellent enantioselectivity. acs.org
Diastereoselective Approaches:
Catalyst-Controlled Reactions: In intramolecular aza-Michael reactions used to form nitrogen-containing heterocycles, the choice of an achiral catalyst can selectively produce either the cis or trans diastereomer. For example, using a strong Brønsted acid or a Palladium(II) complex can steer the reaction toward a specific stereochemical outcome. researchgate.net
Substrate Control: The inherent chirality within a starting material can direct the stereochemistry of subsequent transformations. For instance, in the synthesis of complex natural products, a stereoselective epoxidation and aziridine (B145994) ring-opening sequence can be controlled by the stereochemistry of a chiral cyclohexenone starting material derived from quinic acid. acs.org
These strategies provide chemists with the tools to precisely construct the desired isomers of complex acrylic acid derivatives, which is essential for investigating their structure-activity relationships.
Resolution Techniques for Chiral Acrylic Acid Derivatives
When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org Since enantiomers have identical physical properties like boiling point and solubility, this separation is not straightforward and cannot be achieved by standard distillation or crystallization. libretexts.org
The most common and industrially applied method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org The process involves the following steps:
Salt Formation: The racemic mixture of the acrylic acid derivative is treated with an enantiomerically pure chiral resolving agent, which is typically a chiral base. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.
Separation: Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows them to be separated by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. wikipedia.org
Liberation of Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid to break the salt linkage. This regenerates the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused. wikipedia.org
The success of this technique depends on finding a suitable resolving agent that forms easily separable crystalline salts. pharmtech.com
| Common Chiral Resolving Agents for Racemic Acids |
|---|
| Brucine |
| Strychnine |
| Quinine |
| Cinchonidine |
| (+)-Cinchotoxine |
| α-Phenylethylamine |
Other resolution methods include seeding a supersaturated solution with a pure enantiomer to induce crystallization of that isomer, and chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. wikipedia.org
Scale-Up Considerations for Naphthyl Acrylic Acid Synthesis
The successful transition of the synthesis of this compound and its analogues from a laboratory setting to an industrial scale necessitates careful consideration of several critical factors. While specific data on the large-scale production of this compound is not extensively available in public literature, valuable insights can be drawn from the industrial synthesis of structurally similar compounds, such as cinnamic acid and other acrylic acid derivatives. The methodologies commonly employed for their synthesis, namely the Perkin and Knoevenagel condensations, present unique challenges and require distinct optimization strategies when scaled up. numberanalytics.comtestbook.comjocpr.com
Key considerations for the industrial production of naphthyl acrylic acids include reaction conditions, catalyst selection and handling, and downstream processing, including product purification. researchgate.netgoogle.com The presence of the naphthalene (B1677914) ring and the methoxy (B1213986) substituent in the target molecule introduces specific properties that influence these scale-up parameters.
Reaction Methodologies and Scale-Up Challenges
The synthesis of aryl acrylic acids, including naphthyl derivatives, on an industrial scale often relies on established condensation reactions. The choice between these methods depends on factors like raw material cost, desired product purity, and environmental considerations.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. numberanalytics.comtestbook.comiitk.ac.inwikipedia.org For the synthesis of this compound, this would involve reacting 4-methoxy-1-naphthaldehyde with an appropriate acid anhydride.
Scale-Up Challenges: A major drawback of the Perkin reaction is the requirement for high temperatures and long reaction times, which can lead to the formation of unwanted by-products. jocpr.com The use of large quantities of acid anhydride and the corresponding salt also presents economic and waste management challenges on an industrial scale. numberanalytics.comiitk.ac.in
Knoevenagel Condensation: This method offers an alternative route, reacting an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst. jocpr.commdpi.comresearchgate.net The Doebner modification of this reaction, which uses pyridine and piperidine, can be particularly effective for producing cinnamic acid derivatives. thepharmajournal.com
Scale-Up Challenges: While often providing good yields, the traditional Knoevenagel reaction can require long reaction times. jocpr.com The use of solvents like pyridine, which are effective catalysts, can be problematic on a large scale due to their toxicity and the need for efficient recovery and recycling systems. thepharmajournal.comresearchgate.net
The following table summarizes a comparison of these two common synthetic routes for aryl acrylic acids:
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Reactants | Aromatic aldehyde, Acid anhydride | Aromatic aldehyde, Active methylene compound |
| Catalyst | Alkali salt of the corresponding acid | Weak bases (e.g., amines like piperidine, pyridine) |
| Typical Conditions | High temperature, Long reaction time | Milder conditions, but can be slow |
| Key Advantage | Established and well-understood | Often higher yields for specific substrates |
| Scale-Up Concern | High energy consumption, by-product formation, reagent cost | Catalyst toxicity and recovery, reaction time |
Table 1: Comparison of Perkin and Knoevenagel Reactions for Aryl Acrylic Acid Synthesis
Process Optimization and Intensification
To address the challenges of large-scale production, process optimization and intensification strategies are crucial. These can include:
Catalyst Development: Research into more efficient and environmentally benign catalysts is ongoing. For instance, the use of solid acid catalysts or enzymatic methods could simplify product purification and reduce waste. jocpr.com
Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of separation. For naphthyl derivatives, which may have lower solubility, careful solvent screening is necessary to prevent precipitation and ensure good mass transfer.
Reaction Technology: Shifting from traditional batch reactors to continuous flow reactors or reactive distillation systems can offer significant advantages in terms of heat management, reaction control, and productivity. mdpi.comresearchgate.netresearchgate.net This is particularly relevant for exothermic condensation reactions.
Downstream Processing: The purification of the final product is a major cost driver in industrial synthesis. For solid products like this compound, crystallization is a key purification step. sulzer.comgoogle.comresearchgate.net
The table below outlines key parameters that need to be optimized during the scale-up of naphthyl acrylic acid synthesis.
| Parameter | Laboratory Scale | Pilot Plant / Industrial Scale | Key Considerations for Naphthyl Acrylic Acids |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility with reagents and solvents. |
| Heating/Cooling | Oil bath, heating mantle | Jacketed vessel with heat transfer fluid | Efficient heat removal is critical for exothermic reactions. |
| Agitation | Magnetic stirrer | Mechanical stirrer (impeller type) | Ensuring homogeneity, especially with solids present. |
| Reagent Addition | Manual addition | Controlled addition via pumps | Precise control of stoichiometry and reaction rate. |
| Work-up/Purification | Filtration, recrystallization | Centrifugation, large-scale crystallization | Efficient solid-liquid separation and crystal size control. |
Table 2: Key Parameter Adjustments from Lab to Industrial Scale
Purification and Product Quality
The final purity of this compound is critical for its intended application. Impurities can arise from unreacted starting materials, by-products from side reactions, or residual solvent and catalyst.
Crystallization: Melt crystallization or solution crystallization are common methods for purifying solid organic compounds. sulzer.comgoogle.comresearchgate.net The choice of solvent and cooling profile are critical for obtaining crystals of the desired purity and morphology. The planar nature of the naphthalene ring can influence crystal packing and solubility.
Washing and Drying: After crystallization, the product must be efficiently washed to remove residual mother liquor and then dried under controlled conditions to remove the washing solvent without causing product degradation.
Chemical Transformations and Reactivity Studies of 3 4 Methoxynaphthyl Acrylic Acid
Reactivity of the Acrylic Acid Moiety
The acrylic acid portion of the molecule is highly reactive and is the site of many common chemical transformations. Its reactivity stems from the carboxylic acid functional group and the conjugated carbon-carbon double bond.
The carboxylic acid group undergoes reactions typical of its class, most notably esterification and amidation.
Esterification: 3-(4-Methoxynaphthyl)acrylic acid can be converted to its corresponding esters through reaction with various alcohols. This transformation is typically catalyzed by a strong acid. The process of esterifying acrylic acids is a widely employed industrial and laboratory procedure. chemra.comgoogle.com For instance, reacting acrylic acid with C1-C3 alcohols in the presence of a strongly acidic ion exchange resin is a known method for producing acrylate (B77674) esters. google.com The reaction rate for the uncatalyzed esterification of acrylic acid with methanol (B129727) has been found to be second order with respect to the acid and first order with respect to the alcohol. osti.gov A variety of catalysts can be employed, including polymeric resins, which are increasingly replacing traditional mineral acids like sulfuric acid. chemra.com A highly efficient esterification of poly(acrylic acid) can also be achieved at room temperature using halogenated compounds promoted by 1,1,3,3-tetramethylguanidine. rsc.org
Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. A more direct method involves reacting acrylic esters with diamines in the presence of specific enzymes, such as lipases, which catalyze the amidation reaction. google.com Historically, amides have also been prepared by treating beta-chloropropionyl amides, derived from the corresponding acid chloride, with a base to induce elimination and form the acrylamide. google.com
The carbon-carbon double bond in the acrylic acid moiety is electron-deficient due to the electron-withdrawing effect of the adjacent carboxyl group. This makes it susceptible to nucleophilic attack.
Addition Reactions: The double bond readily participates in Michael addition reactions, where a nucleophile adds to the β-carbon. This is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Thiol-acrylate Michael additions, for example, are highly efficient and have been used to synthesize polymer prodrugs. nih.gov Organocatalysts, such as those derived from cinchona alkaloids, can facilitate enantioselective Michael additions of β-keto esters to acrylic esters, generating all-carbon quaternary stereocenters with high yields. rsc.org While alcohols can add across the double bond, the more common reaction with a carboxylic acid present is Fisher esterification. chemicalforums.com
Photocycloaddition: The olefinic double bond can also participate in photochemical reactions. Upon exposure to ultraviolet light, molecules containing acrylic acid moieties can undergo [2π+2π] cycloaddition reactions. This process has been demonstrated in the cross-linking of chitosan (B1678972) modified with trans-3-(4-pyridyl)acrylic acid, where the pyridyl-acrylic units dimerize to form cyclobutane (B1203170) rings, resulting in a hydrogel network. nih.gov It is expected that this compound could undergo a similar photodimerization or photocycloaddition with other olefins.
Reactions Involving the Naphthyl System
The naphthalene (B1677914) ring is an aromatic system that can undergo electrophilic substitution, and its reactivity is influenced by the attached methoxy (B1213986) and acrylic acid groups.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. xmu.edu.cnmasterorganicchemistry.com The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director. The acrylic acid group (-CH=CHCOOH) is a deactivating group and a meta-director.
In the 1-substituted naphthalene ring, the C2, C4, C5, and C7 positions are susceptible to substitution. The methoxy group at C4 strongly activates the ring, particularly at the ortho positions (C3 and C5) and the para position (C8, relative to C1). The acrylic acid group at C1 deactivates the ring. Therefore, electrophilic attack is most likely to occur on the activated ring, guided by the methoxy group. Given that the C3 position is sterically unhindered and activated, it is a probable site for substitution. The C5 and C8 positions are also activated. The general mechanism involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity. libretexts.org Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. mnstate.eduyoutube.com
The methoxy group itself can be chemically transformed. The most common reaction is ether cleavage to yield a phenol (B47542). This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 3-(4-hydroxynaphthyl)acrylic acid.
Polymerization Behavior and Inhibition Strategies
Like other acrylic monomers, this compound has a strong tendency to undergo spontaneous polymerization, particularly when heated or exposed to light. google.com This exothermic process can pose significant safety risks during production, storage, and transport, potentially leading to blockages and even explosions. chemicalbook.com
The polymerization proceeds via a free-radical mechanism. To prevent this, polymerization inhibitors are added. Common inhibitors for acrylic acid and its esters include 4-methoxyphenol (B1676288) (MeHQ, also known as hydroquinone (B1673460) monomethyl ether) and phenothiazine (B1677639) (PTZ). researchgate.net The inhibitory action of MeHQ is synergistic with dissolved oxygen. chemicalbook.com The mechanism involves oxygen reacting with primary carbon radicals to form peroxy radicals. MeHQ then traps these peroxy radicals, forming more stable radicals that terminate the chain reaction, thus preventing the formation of long polymer chains. chemicalbook.com For vapor-phase inhibition during distillation, volatile inhibitors like nitrosobenzene (B162901) are effective. researchgate.net Combinations of inhibitors, such as an N-oxyl compound, a phenol compound (like MeHQ), and a phenothiazine compound, can provide a remarkable synergistic effect, offering superior stabilization in both liquid and vapor phases. google.comgoogleapis.com The concentration of these inhibitors is typically in the parts-per-million (ppm) range. googleapis.com
Role of Inhibitors in Preventing Premature PolymerizationWhile various inhibitors, such as hindered phenols and secondary aromatic amines, are known to scavenge radicals and prevent the premature polymerization of monomers,wikipedia.orgthere are no published findings that detail the efficacy or use of specific inhibitors for this compound. Data on inhibitor selection, concentration, or synergistic effects for this compound could not be located.
Due to the absence of specific research data for this compound in the areas of polymerization, autoxidation, and inhibition, it is not possible to generate the requested scientifically accurate article with detailed findings and data tables at this time.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment of 3-(4-Methoxynaphthyl)acrylic acid can be achieved. While specific experimental data for this exact molecule is not widely published, its spectral characteristics can be reliably predicted based on extensive data from closely related analogues and fundamental spectroscopic principles. rsc.orgsigmaaldrich.com
Proton (¹H) NMR for Structural Confirmation and Stereochemistry
The ¹H NMR spectrum is used to identify the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the acrylic, naphthyl, methoxy (B1213986), and carboxylic acid protons.
The two vinylic protons (H-α and H-β) of the acrylic acid moiety are expected to appear as doublets in the olefinic region of the spectrum. A key diagnostic feature is the coupling constant (J-value) between these two protons. A large coupling constant, typically in the range of 15-18 Hz, would definitively confirm the E (trans) stereochemistry of the double bond, as seen in similar cinnamic acid derivatives. rsc.org The proton on the α-carbon (adjacent to the carbonyl group) would typically appear downfield from the β-proton.
The naphthyl ring contains six aromatic protons, which would produce a complex series of multiplets. The proton at the C2 position is expected to be a doublet, coupled to the proton at C3. The remaining protons on the benzo-fused ring would also show characteristic splitting patterns based on their ortho, meta, and para relationships.
A sharp singlet, integrating to three protons, would be observed for the methoxy (-OCH₃) group, typically appearing in the range of 3.8-4.0 ppm. researchgate.net The carboxylic acid proton (-COOH) is expected to produce a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. chemicalbook.com
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Naphthyl Protons | 7.0 - 8.5 | Multiplets |
| Vinylic Proton (β-CH) | ~7.9 | Doublet |
| Vinylic Proton (α-CH) | ~6.5 | Doublet |
Note: Predicted values are based on analogous compounds and standard chemical shift ranges.
Carbon (¹³C) NMR for Backbone and Substituent Assignment
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 14 distinct signals are expected, corresponding to its 14 carbon atoms.
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing far downfield, typically above 165 ppm. oregonstate.edu The carbons of the naphthyl ring and the vinylic carbons of the acrylic chain resonate in the 100-160 ppm range. The carbon atom bonded to the methoxy group (C4) is expected to be significantly shifted downfield due to the oxygen's electron-donating resonance effect and deshielding inductive effect. The two vinylic carbons can be distinguished, with the β-carbon appearing further downfield than the α-carbon. The ten carbons of the naphthalene (B1677914) ring system, including two quaternary (bridgehead) carbons, would produce distinct signals. The carbon of the methoxy group (-OCH₃) will appear as a sharp signal in the upfield region, typically around 55-60 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Naphthyl C-O | 155 - 160 |
| Naphthyl & Vinylic Carbons | 100 - 150 |
Note: Predicted values are based on analogous compounds and standard chemical shift ranges. oregonstate.edumdpi.com
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear cross-peak between the two vinylic protons, confirming their connectivity. It would also help trace the coupling network among the protons on the naphthalene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the methoxy proton signal to the methoxy carbon signal). mdpi.com
The vinylic protons showing correlations to the carbonyl carbon and carbons of the naphthyl ring.
The methoxy protons showing a correlation to the C4 carbon of the naphthyl ring.
Protons on the naphthyl ring showing correlations to neighboring and bridgehead carbons, confirming the substitution pattern. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, the exact molecular formula is C₁₄H₁₂O₃. chemicalbook.comsigmaaldrich.com HRMS would be expected to show a molecular ion peak [M+H]⁺ corresponding to a calculated exact mass of 229.0859, thereby confirming the molecular formula with high confidence.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragments. The analysis of these fragments provides valuable structural information. For this compound, the fragmentation pattern would likely be influenced by the carboxylic acid, the acrylic double bond, and the methoxy-substituted naphthalene ring.
The most common fragmentation pathways for carboxylic acids involve the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45). Another likely fragmentation is the loss of a water molecule (H₂O, M-18) from the molecular ion. The methoxy group can be lost as a methyl radical (•CH₃, M-15) or a formaldehyde (B43269) molecule (CH₂O, M-30). Cleavage at the C-C bond between the naphthalene ring and the acrylic acid side chain could also occur.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Lost Fragment |
|---|---|
| 228 | Molecular Ion [M]⁺ |
| 213 | [M - CH₃]⁺ |
| 211 | [M - OH]⁺ |
| 183 | [M - COOH]⁺ |
Note: These represent plausible fragmentation pathways for this class of compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural components: the carboxylic acid, the alkene, the ether linkage, and the naphthalene aromatic system.
While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data from analogous structures like acrylic acid and other cinnamic acid derivatives. spectroscopyonline.comresearchgate.net The most prominent feature would be the very broad O-H stretching band of the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is another strong, sharp absorption expected around 1700 cm⁻¹. researchgate.net The presence of the conjugated system (naphthyl ring and alkene) may shift this peak to a slightly lower wavenumber.
Other significant peaks include those for the C=C stretching of the alkene and the aromatic ring (approx. 1600–1650 cm⁻¹), the C-O stretching of the methoxy ether and the carboxylic acid (approx. 1250 cm⁻¹ and 1170 cm⁻¹), and various C-H bending vibrations. spectroscopyonline.commasterorganicchemistry.com
Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3300–2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |
| ~3050 | C-H stretch | Aromatic/Alkene | Medium |
| ~2950 | C-H stretch | Methoxy (CH₃) | Medium-Weak |
| ~1700 | C=O stretch | Carboxylic Acid | Strong |
| ~1625 | C=C stretch | Alkene/Aromatic | Medium |
| ~1590, ~1500 | C=C stretch | Naphthalene Ring | Medium |
| ~1250 | C-O stretch (asymmetric) | Aryl Ether | Strong |
| ~1170 | C-O stretch | Carboxylic Acid | Strong |
Raman Spectroscopy Applications
Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy and offers distinct advantages for the analysis of this compound. Because water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous solutions. exlibrisgroup.com
Key applications for this compound include:
Structural Confirmation: The symmetric vibrations of the naphthalene ring and the C=C double bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing confirmatory structural data. For trans-cinnamic acid, a strong Raman peak is observed for the C=C stretch. chemicalbook.com
Polymorphism Studies: Different crystalline forms (polymorphs) of a compound will produce distinct Raman spectra due to variations in their crystal lattice vibrations (phonon modes), typically observed at low frequencies (<200 cm⁻¹). This allows for the identification and characterization of different solid-state forms.
Reaction Monitoring: The technique can be used to monitor the synthesis or degradation of the compound in real-time. For instance, studies on the dimerization of cinnamic acid have used Raman spectroscopy to follow the disappearance of the C=C double bond and the formation of new single bonds. esrf.fr Similar principles could be applied to track polymerization or other reactions involving the acrylic moiety of this compound. exlibrisgroup.com
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's absolute structure. nih.gov The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions are determined. mdpi.com
While the crystal structure for this compound is not publicly documented, the analysis of closely related derivatives illustrates the power of the technique. For example, the crystal structure of (E)-3-(4-methoxyphenyl)acrylohydrazide was determined by SCXRD, confirming its molecular constitution and stereochemistry. nih.gov Such an analysis for this compound would definitively confirm the trans configuration of the acrylic acid double bond and the exact conformation of the molecule in the solid state.
Table 2: Representative Crystal Data for a Cinnamic Acid Derivative, (E)-3-(4-Methoxyphenyl)acrylohydrazide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₂N₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.0831 (3) | nih.gov |
| b (Å) | 5.3965 (1) | nih.gov |
| c (Å) | 15.6558 (4) | nih.gov |
| β (°) | 108.831 (1) | nih.gov |
| Volume (ų) | 965.80 (4) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
This table presents data for a related compound to demonstrate the type of information obtained from an SCXRD experiment.
Analysis of Intermolecular Interactions and Crystal Packing
The data from X-ray crystallography also reveals how molecules arrange themselves in the crystal lattice, a phenomenon governed by intermolecular interactions. researchgate.net For this compound, the primary interactions expected to dictate its crystal packing are:
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. They are highly likely to form robust head-to-head hydrogen-bonded dimers (an R²₂(8) synthon), a very common and stable motif for carboxylic acids that significantly influences their crystal packing. nih.govresearchgate.net
π–π Stacking: The large, electron-rich naphthalene rings are prone to engage in π–π stacking interactions, where the aromatic planes align in an offset parallel or T-shaped arrangement to stabilize the structure. dntb.gov.ua
The interplay of these forces—strong hydrogen-bonding dimers linking up via weaker stacking and C-H···O interactions—would define the final crystal architecture, influencing physical properties like melting point and solubility. nih.govdntb.gov.ua
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for the separation, purification, and analytical assessment of this compound.
For preparative purposes, such as isolating the compound after synthesis, column chromatography is commonly employed. sapub.orgisca.me A typical setup would use silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, as the mobile phase. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC) , which offers a quick and simple way to check the purity of fractions. researchgate.net
For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. usim.edu.my A reversed-phase HPLC (RP-HPLC) method is most suitable for a moderately polar compound like this compound. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The compound's purity can be accurately determined by measuring its peak area relative to any impurity peaks, typically using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~254 nm or ~320 nm). researchgate.net
Table 3: Representative Reversed-Phase HPLC Method for Analysis of Cinnamic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic or Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
This table represents a typical starting point for method development for purity analysis of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the determination of purity and for the identification of volatile and semi-volatile impurities in a sample. In the context of this compound, GC-MS analysis is crucial for confirming the absence of starting materials and by-products from the synthesis process.
The methodology typically involves the derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, to facilitate its passage through the gas chromatograph. The sample is then injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint.
Detailed Research Findings:
While specific GC-MS analysis data for this compound is not extensively documented in publicly available literature, the analytical approach can be inferred from studies on similar acrylate (B77674) compounds. For instance, research on the determination of residual acrylic monomers in various materials by GC-MS demonstrates the technique's high sensitivity and reliability. chrom-china.com In a typical analysis of acrylic acid derivatives, a capillary column such as a DB-WAX is used to achieve good separation. chrom-china.com The mass spectrum of the derivatized this compound would be expected to show a prominent molecular ion peak corresponding to its ester derivative, along with characteristic fragment ions resulting from the cleavage of the acrylic side chain and the methoxynaphthyl group.
The purity of the compound is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks. The presence of any significant secondary peaks would indicate impurities, which can then be identified by their respective mass spectra.
Table 1: Illustrative GC-MS Parameters for the Analysis of an Acrylic Acid Derivative
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60°C, ramp to 240°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| MS Transfer Line Temp | 280 °C |
| Mass Range | 40-500 amu |
Note: This table represents typical parameters for the analysis of acrylic acid derivatives and serves as an illustrative example.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of non-volatile and thermally sensitive compounds like this compound. This technique offers high resolution and sensitivity, making it ideal for assessing product purity and for the quantitative determination of the compound in various matrices.
In a typical reversed-phase HPLC method for an acrylic acid derivative, a C18 column is employed with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, which for an aromatic acrylic acid would be in the UV region.
Detailed Research Findings:
Specific HPLC methods for this compound are not readily found in the literature, however, methods for similar compounds provide a solid framework. For example, the HPLC analysis of acrylic acid and its esters often utilizes a reversed-phase column with a gradient elution to separate compounds with a range of polarities. e3s-conferences.orgwaters.com The quantification of the compound is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve.
The purity of this compound is determined by the relative peak area of the main component in the chromatogram. The limits of detection (LOD) and quantification (LOQ) of the method can be established to determine the sensitivity of the analysis.
Table 2: Illustrative HPLC Conditions for the Analysis of an Aromatic Acrylic Acid
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This table presents a representative HPLC method for compounds structurally related to this compound and is for illustrative purposes.
An exploration into the derivatization of this compound reveals a landscape rich with potential for chemical modification. These strategies are pivotal in the design of novel analogues, enabling systematic investigations into structure-activity relationships (SAR). The primary sites for modification on the parent molecule are the carboxylic acid group, the naphthalene ring, and the methoxy substituent.
Structure Activity Relationship Sar and Computational Studies
Systematic SAR Exploration for Naphthyl Acrylic Acid Derivatives
SAR exploration is a cornerstone of medicinal chemistry, providing a framework for rational drug design. By modifying specific parts of the 3-(4-Methoxynaphthyl)acrylic acid scaffold, researchers can map out the structural requirements for its biological function.
The naphthalene (B1677914) ring is a common scaffold in biologically active compounds, valued for its ability to improve metabolic stability and retain pharmacological activity, often serving as a more stable substitute for a simple benzene (B151609) ring. researchgate.net Its larger, lipophilic surface can engage in significant interactions within protein binding sites.
The position and nature of substituents on the naphthalene ring profoundly affect the biological activity of its derivatives.
Positional Influence : Studies on related naphthalene structures, such as naphthalene-chalcone hybrids, indicate that substitution at the second position of the ring can enhance biological activity. nih.gov This is often attributed to the formation of favorable aromatic hydrogen bonds in the active sites of target enzymes. nih.gov
Substituent Effects : The electronic properties of substituents are critical. In a series of pyrazole (B372694) derivatives featuring an imino naphthyl group, the biological activity was found to be highly dependent on the substituent at the 4-position of the naphthyl ring. The observed order of activity was: NO₂ > Br > OH > H > OCH₃ > OCH₂CH₃. mdpi.com This trend suggests that electron-withdrawing groups (like nitro and bromo) enhance activity more than electron-donating groups (like methoxy (B1213986) and ethoxy). mdpi.com The unsubstituted hydrogen and the hydroxyl group fall in between. mdpi.com
These findings are summarized in the table below:
| Substituent at 4-position | Relative Biological Activity |
| -NO₂ | Highest |
| -Br | High |
| -OH | Moderate |
| -H | Moderate |
| -OCH₃ | Lower |
| -OCH₂CH₃ | Lowest |
Data sourced from studies on pyrazole clubbed imino naphthyl derivatives. mdpi.com
The acrylic acid portion of the molecule is a critical functional group that can be modified to fine-tune the compound's properties. nih.gov Modifications include converting the carboxylic acid to esters or amides, or replacing it entirely with a bioisostere.
Ester and Amide Derivatives : The conversion of the carboxylic acid to an ester or amide can significantly alter a compound's biological profile. In a study of acrylate-based combretastatin (B1194345) analogues, the acrylic acid derivative was found to be the most potent anticancer agent against the MDA-MB-231 breast cancer cell line, followed by its corresponding methyl ester. acs.orgnih.gov This indicates that while the free carboxylic acid is often crucial for activity, esterification can still yield active compounds, potentially with altered pharmacokinetic properties like cell permeability. acs.orgnih.gov Similarly, converting cinnamic acid to cinnamides can modulate antibacterial activity. nih.gov
Saturation of the Double Bond : The double bond in the acrylic acid moiety makes it a potential Michael acceptor, which can lead to non-specific binding with proteins. acs.org Removing this reactivity by saturating the double bond is a common modification. However, this can also reduce efficacy. When the acrylic acid side chain was replaced with a saturated cyclopropyl (B3062369) ring, the resulting compound showed a 6-fold decrease in inhibitory activity. acs.org
Chirality, or the "handedness" of a molecule, plays a pivotal role in its biological interactions, as receptors and enzymes are themselves chiral. acs.org Natural products are typically biosynthesized as a single, pure enantiomer, and this stereochemical precision is often essential for their function. acs.org
For derivatives of naphthyl acrylic acid, two main sources of stereoisomerism exist: the chiral center if substitutions are made, and the cis/trans (E/Z) geometry of the acrylic acid's double bond. Studies on structurally related compounds have demonstrated that stereochemistry can dramatically impact biological activity. In an investigation of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. acs.org This high degree of stereoselectivity was attributed to two main factors:
Stereoselective Uptake : The active isomers are likely recognized and transported into the cell by specific L-amino acid transport systems. acs.org
Target Binding : Molecular modeling revealed that the stereochemistry at the chiral centers dictates the efficiency of interaction with the target enzyme, leading to effective covalent binding and inactivation only for the correct isomer. acs.org
Similarly, the geometry of the double bond is critical. The trans configuration of cinnamic acid and its derivatives is the most common and often the more biologically active form. nih.gov The crystal structures of related (Z)- and (E)-phenylacrylic acid derivatives have been determined, confirming that these distinct stereoisomers are stable and can be isolated, allowing for the evaluation of their differential biological effects. acs.orgdrughunter.com
Molecular Modeling and Docking Studies
Computational techniques like molecular modeling and docking provide powerful tools to visualize and predict how a ligand such as this compound fits into the binding site of a protein target. These methods are essential for understanding the molecular basis of a drug's action and for guiding the design of new, more effective derivatives.
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. A systematic analysis of thousands of protein-ligand complexes has shown that the most common and important interactions include: openaccessjournals.com
Hydrophobic Interactions : These are by far the most frequent, occurring between carbon atoms in the ligand and protein. The large, aromatic surface of the naphthalene ring is well-suited to form these favorable contacts. openaccessjournals.com
Hydrogen Bonds : These occur between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms). The methoxy and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds. openaccessjournals.com
Weak Hydrogen Bonds : Interactions such as C-H···O bonds are also numerous and contribute to binding affinity. openaccessjournals.com
Docking studies on molecules with similar structural features provide specific examples. For instance, docking of N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives into a protein active site revealed key hydrogen bonds with the amino acid residues Leucine (LEU) 269 and Methionine (MET) 268. mdpi.com In another study, molecular dynamics simulations showed that an α-amino amide group could coordinate with a zinc ion in the active site of the enzyme HDAC6, a crucial interaction for inhibitory activity. mdpi.com
A primary goal of molecular docking is to predict how tightly a ligand will bind to its target (affinity) and how well it distinguishes its target from other proteins (specificity). nih.gov
Docking Scores and Binding Free Energy : Computational programs can calculate a "docking score" or estimate the free energy of binding (e.g., using methods like MM-GBSA), which serves as a prediction of binding affinity. nih.govresearchgate.net These calculations allow researchers to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing. researchgate.net For example, docking studies on a series of benzoheterocyclic derivatives were used to identify the compound with the best docking score, which was then used as a template for designing more potent analogues. nih.gov
Validating Predictions : The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. An MD simulation tracks the movement of atoms over time, providing insight into whether the key interactions identified in the docking pose are stable. mdpi.com These computational predictions are ultimately validated by experimental measurements of binding affinity using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during binding to determine the dissociation constant (Kd), a precise measure of affinity. nii.ac.jp
This integrated approach of computational prediction and experimental validation is crucial for the successful development of new therapeutic agents based on the this compound scaffold.
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of a molecule. These methods can predict charge distribution, molecular orbital energies, and various reactivity descriptors that govern how a molecule will interact with its environment.
Electronic Structure and Reactivity Descriptors
Detailed information on the electronic structure, charge distribution, and reactivity descriptors for this compound is not available in published research. Such studies would typically involve density functional theory (DFT) or other ab initio methods to map the electron density, identify electrophilic and nucleophilic sites, and calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's potential for undergoing chemical reactions and forming intermolecular interactions. For instance, a study on the related compound 3-(4-methoxyphenylazo)acrylic acid utilized charge distribution computations to analyze its reaction mechanism. nih.gov However, similar specific calculations for the naphthyl analogue are yet to be reported.
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis identifies the stable, low-energy arrangements of a molecule's atoms and the energy barriers between them. This creates an "energy landscape" that dictates the molecule's flexibility and the shapes it is most likely to adopt. While there has been some research into the conformational analysis of other naphthalene acrylic acids, specific data for the 3-(4-methoxy) substituted variant is not documented. Without these studies, the preferred spatial orientation of the methoxynaphthyl group relative to the acrylic acid moiety remains speculative.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing a more realistic picture of their behavior in a biological context, such as in solution or interacting with a protein.
Dynamic Behavior of this compound in Biological Environments
There are currently no published molecular dynamics simulation studies that focus on the behavior of this compound in biological environments. Such simulations would be invaluable for understanding how the molecule interacts with water, lipid bilayers, or the active sites of enzymes. These studies could reveal key information about its solubility, membrane permeability, and binding modes to potential biological targets.
Free Energy Perturbation and MM/PBSA Calculations
Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are powerful computational tools for predicting the binding affinity of a ligand to a receptor. These calculations are essential in drug discovery for ranking potential drug candidates. To date, no FEP or MM/PBSA studies have been reported for this compound. The absence of this data means that its binding energetics to any potential protein targets have not been computationally modeled or predicted.
Non Biological and Material Science Applications of 3 4 Methoxynaphthyl Acrylic Acid
Applications in Polymer Science and Technology
The ability of acrylic acid and its derivatives to undergo polymerization is fundamental to modern polymer chemistry. sapub.org The specific properties of the resulting polymers are largely determined by the chemical nature of the monomers used in their creation. weebly.comyoutube.com
Utilization as a Monomer in Specialty Polymers
3-(4-Methoxynaphthyl)acrylic acid is a prime candidate for use as a monomer in the synthesis of specialty polymers. The polymerization of its acrylic acid function can produce a polymer with a poly(acrylic acid) backbone, while the pendant 4-methoxynaphthyl groups can confer unique characteristics.
Polymers incorporating a naphthalene (B1677914) moiety are known to exhibit enhanced properties. mdpi.com For instance, the rigid and bulky nature of the naphthalene ring can increase the thermal stability and mechanical strength of the polymer matrix. chemimpex.com Furthermore, naphthalene-based polymers often possess a high refractive index and specific fluorescence properties, making them suitable for optical applications. A novel series of naphthalene-based poly(arylene ether ketone) copolymers, for example, demonstrated excellent thermal stability at high temperatures. psu.edu
The polymerization of this compound would yield a polymer with the following potential attributes, making it a "specialty polymer":
Enhanced Thermal Stability: Due to the rigid aromatic naphthalene rings along the polymer chain.
Modified Mechanical Properties: Increased stiffness and strength.
Unique Optical Properties: High refractive index and intrinsic fluorescence, useful for optical components or sensors.
Tailored Solubility: The combination of the hydrophilic poly(acrylic acid) backbone and the hydrophobic naphthyl groups would allow for fine-tuning of the polymer's solubility in various solvents.
A related compound, trans-3-(4-Methoxybenzoyl)acrylic acid, is noted for its use in formulating specialty polymers to enhance thermal stability and mechanical strength, suggesting a similar potential for its naphthyl analogue. chemimpex.com
Table 1: Potential Properties Imparted by the 4-Methoxynaphthyl Group in Polymers
| Property | Influence of 4-Methoxynaphthyl Group | Potential Application Area |
| Thermal Stability | The rigid aromatic structure increases the polymer's resistance to heat. | High-performance plastics, electronics |
| Mechanical Strength | The bulky nature of the group can increase the stiffness of the polymer chains. | Engineering plastics, composites |
| Optical Properties | Naphthalene rings can increase the refractive index and impart fluorescence. | Optical films, lenses, sensors |
| Chemical Resistance | The aromatic structure can enhance resistance to certain chemical agents. | Specialty coatings, protective layers |
Development of Superabsorbent Materials
Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. nih.gov The most common SAPs are based on cross-linked sodium polyacrylate, a polymer derived from acrylic acid. nih.govnih.gov The exceptional water absorption capacity is due to the presence of hydrophilic carboxylate groups along the polymer backbone. nih.gov
The synthesis of SAPs can be modified by using different acrylic monomers to tailor the final properties. nih.gov While acrylic acid is the dominant raw material, the incorporation of a monomer like this compound into the polymer structure would significantly alter its properties. The large, nonpolar, and hydrophobic nature of the naphthyl group would likely counteract the hydrophilicity of the acrylic acid backbone.
This suggests that while a homopolymer of this compound would not be suitable for traditional superabsorbent applications, its use as a comonomer with acrylic acid could be a strategy for modulating the swelling behavior and hydrophobicity of the resulting hydrogel. This could be useful in applications requiring controlled release or the absorption of less polar liquids.
Role in Coatings, Adhesives, and Textile Applications
Acrylic polymers are foundational materials in the coatings, adhesives, and textile industries due to their excellent durability, adhesion, and clarity. chemimpex.compcc.eu The ability to modify these polymers by changing the structure of the acrylate (B77674) monomer allows for the creation of products with highly specific properties. For example, copolymers of methylacrylate and acrylic acid can be synthesized to have a wide range of hydrophilic-hydrophobic properties. sapub.org
Incorporating this compound into polymer formulations for these applications could offer several advantages:
In Coatings: The naphthalene group could increase the refractive index of the coating, leading to high-gloss finishes. It could also enhance UV stability, protecting the underlying material from sun damage.
In Adhesives: The specific interactions of the naphthyl group could improve adhesion to aromatic or nonpolar substrates. Its use in specialty polymers can enhance thermal and mechanical properties, which is crucial in the automotive and construction industries. chemimpex.com
In Textiles: Acrylates are used for sizing, printing, and finishing. pcc.eu Using a naphthyl-containing monomer could be explored to modify the feel ("hand") of the fabric or to impart specific properties like water repellency or UV protection.
Applications in Chemical Synthesis as an Intermediate
An organic building block is a relatively small, functionalized molecule that serves as a starting point for the construction of larger, more complex molecular architectures. Due to its multiple functional groups, this compound is a highly versatile building block for organic synthesis.
Building Block for Complex Organic Molecules
The synthesis of complex molecules is an active area of research, particularly for applications in pharmaceuticals and materials science. csir.co.zanih.gov this compound possesses three distinct regions for chemical modification, making it a valuable synthetic intermediate.
Table 2: Reactive Sites and Potential Transformations of this compound
| Reactive Site | Functional Group | Example Synthetic Transformations |
| Acrylic Side Chain | Carboxylic Acid | Esterification, amidation, reduction to an alcohol, conversion to an acid chloride. |
| Acrylic Side Chain | Alkene (C=C Bond) | Hydrogenation (reduction) to form a saturated propanoic acid chain, halogenation, epoxidation, Michael addition. |
| Naphthalene Ring System | Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), although the position will be directed by the existing methoxy (B1213986) and acrylic substituents. |
| Naphthalene Ring System | Methoxy Group | Cleavage (demethylation) with reagents like BBr₃ to yield a hydroxyl group (naphthol), which can then be used for further functionalization (e.g., ether or ester formation). |
This versatility allows chemists to use this compound as a scaffold, systematically building up molecular complexity to access novel compounds. For instance, the synthesis of challenging molecules like azetidines and β-lactams has been achieved using versatile building blocks and advanced catalytic methods. acs.orgacs.org
Precursor for Other Naphthyl-Containing Compounds
Substituted naphthalenes are a critical class of compounds in medicinal chemistry and materials science. nih.gov Developing regioselective methods to synthesize polysubstituted naphthalenes is a significant goal for organic chemists. nih.gov
This compound serves as an excellent precursor for a wide array of other naphthyl-containing molecules. By chemically modifying the acrylic acid side chain, a variety of functional groups can be introduced at the 1-position of the naphthalene ring while preserving the core structure. For example:
Reduction of the double bond and the carboxylic acid would yield 3-(4-methoxy-1-naphthyl)propan-1-ol.
Oxidative cleavage of the double bond could lead to the formation of a 4-methoxy-1-naphthaldehyde (B103360).
Cyclization reactions involving the carboxylic acid and the naphthalene ring could be envisioned to create more complex polycyclic systems.
The synthesis of functionalized naphthols, which are key components of complex natural products, often relies on base-promoted cyclization strategies starting from functionalized precursors. csir.co.za Similarly, this compound provides a readily available, functionalized naphthalene core that can be elaborated upon to target complex molecules.
Advanced Functional Materials Development
A comprehensive review of scientific literature and material science databases reveals a notable absence of published research on the application of this compound in the development of advanced functional materials. While the broader class of acrylic acids and their derivatives are extensively studied and utilized in material science, specific data on the incorporation and performance of the this compound moiety in such materials are not presently available in public research domains.
Integration into Responsive Materials
There is currently no scientific literature available that details the integration of this compound into responsive materials. The potential for the naphthyl group to influence properties such as photo-responsiveness or the methoxy and acrylic acid groups to impart pH or thermal sensitivity remains a hypothetical area of study. Without experimental data, any discussion of its specific role or the properties it might confer would be purely speculative.
Role in Smart Polymers and Hydrogels
Similarly, research detailing the role of this compound in the formulation of smart polymers and hydrogels is not found in the existing scientific literature. The synthesis of polymers or hydrogels incorporating this specific monomer has not been reported, and consequently, there are no research findings on its effects on swelling behavior, stimuli-responsiveness, or mechanical properties of such materials.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Naphthyl Acrylic Acids
The development of more efficient and sustainable methods for synthesizing naphthyl acrylic acids is a primary focus of future research. While classical methods like the Knoevenagel and Wittig reactions have been employed, researchers are actively seeking greener and more versatile alternatives. plos.org One promising avenue is the exploration of catalyst systems that can operate under milder conditions and offer higher yields. For instance, recent work has demonstrated the direct synthesis of acrylic acid from methanol (B129727) and acetic acid using a TiO2-coated NASICON catalyst, a strategy that could potentially be adapted for naphthyl acrylic acid derivatives. cas.cn This approach offers advantages in terms of reactant availability and safety. cas.cn
Furthermore, the development of stereospecific synthesis methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications. The use of chiral auxiliaries and catalysts in reactions like asymmetric hydrogenation is an area of active investigation. acs.orgbath.ac.uk Additionally, exploring solvent-free reaction conditions and enzymatic catalysis could lead to more environmentally friendly and cost-effective synthetic routes. dokumen.pubresearchgate.net
Deeper Mechanistic Elucidation of In Vitro Biological Activities
While preliminary studies have hinted at the biological potential of naphthyl acrylic acid derivatives, a more profound understanding of their mechanisms of action at the molecular level is required. biosynth.comsemanticscholar.org Future research will likely involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques to identify specific cellular targets and signaling pathways modulated by these compounds. For example, some derivatives have shown inhibitory activity against enzymes like benzylpiperidine N-acetyltransferase, suggesting a potential neuroprotective effect that warrants further investigation. biosynth.com
Moreover, understanding the structure-activity relationships (SAR) is crucial for optimizing the biological effects. plos.org By systematically modifying the chemical structure and observing the impact on activity, researchers can identify the key functional groups responsible for the observed biological effects. This knowledge is essential for the rational design of more potent and selective compounds.
Design and Synthesis of Highly Potent and Selective Derivatives
Building upon a deeper mechanistic understanding, the focus will shift towards the rational design and synthesis of new derivatives of 3-(4-methoxynaphthyl)acrylic acid with enhanced potency and selectivity for specific biological targets. This involves making targeted chemical modifications to the core structure to improve its interaction with the target molecule and minimize off-target effects. For example, the introduction of different substituents on the naphthalene (B1677914) ring or modifications to the acrylic acid side chain can significantly influence biological activity. researchgate.net
Researchers are also exploring the synthesis of derivatives with altered pharmacokinetic properties to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. This is a critical step in translating promising in vitro findings into potential therapeutic agents. The synthesis of ester and amide derivatives, for instance, has been explored to modulate the activity of related compounds. semanticscholar.org
Advanced Computational Studies for Rational Design and Discovery
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and materials science. In the context of naphthyl acrylic acids, advanced computational studies can provide valuable insights into their properties and interactions at the molecular level. Techniques like Density Functional Theory (DFT) and molecular docking can be used to predict the binding affinity of derivatives to specific protein targets, helping to prioritize compounds for synthesis and experimental testing. acs.org
These computational approaches can also be used to understand the photophysical properties of these compounds, which is relevant for their potential application in areas like photopolymerization and fluorescence sensing. google.com Time-dependent DFT (TD-DFT) studies, for example, can help in understanding the electronic transitions and predicting the emission properties of new derivatives. acs.org By integrating computational predictions with experimental validation, the process of discovering new and improved naphthyl acrylic acid derivatives can be significantly accelerated.
Investigation of Emerging Non-Biological Applications and Material Innovations
Beyond their biological potential, naphthyl acrylic acids and their derivatives are attracting interest for their unique photophysical and chemical properties, which make them suitable for a range of non-biological applications. ontosight.aicymitquimica.com The naphthalene moiety imparts fluorescence and photoreactive properties that can be harnessed in the development of advanced materials.
One area of significant promise is in the field of photomechanical materials. bohrium.comresearchgate.net The ability of some naphthyl acrylic acid crystals to undergo shape changes, such as bending or cracking, upon exposure to light opens up possibilities for their use in photoactuators, smart materials, and soft robotics. bohrium.comresearchgate.net The [2+2] photocycloaddition reaction is a key mechanism driving these photomechanical responses. researchgate.net Furthermore, their use as monomers in polymerization reactions can lead to the creation of polymers with tailored optical, thermal, and mechanical properties for applications in coatings, adhesives, and electronics. The development of novel matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another emerging application where these compounds have shown promise. mdpi.com
Multidisciplinary Research Collaborations for Comprehensive Studies
The full potential of this compound and its analogs can only be realized through a concerted effort involving researchers from various disciplines. unk.edu Collaborations between organic chemists, biochemists, pharmacologists, computational scientists, and materials engineers are essential for a comprehensive understanding of these compounds. acs.orgdokumen.pub
Such interdisciplinary teams can bridge the gap between fundamental research and practical applications. For instance, chemists can synthesize novel derivatives, biologists can evaluate their efficacy in cellular and animal models, computational scientists can provide theoretical insights, and materials scientists can explore their potential in new technologies. This collaborative approach will be crucial for accelerating the translation of research findings into tangible benefits for society. unk.edu
Q & A
Q. What are the established synthetic routes for 3-(4-Methoxynaphthyl)acrylic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves condensation reactions between methoxynaphthalene derivatives and acrylic acid precursors. For example, analogous compounds like 3-(4-Methoxyphenyl)acrylic acid are synthesized via acid-catalyzed condensation of 4-methoxybenzaldehyde with malonic acid . Key intermediates are characterized using:
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the acrylic acid moiety) .
- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the naphthyl group (δ 6.8–8.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
- Single-crystal X-ray diffraction : Resolves spatial arrangement, as seen in analogous compounds like (E)-2,3-bis(4-methoxyphenyl)acrylic acid .
Q. What are the primary research applications of this compound in pharmacology and materials science?
Methodological Answer:
- Pharmacology : Serves as a precursor for bioactive derivatives. For example, proton transfer salts of structurally similar acrylic acids exhibit antimicrobial activity against E. coli and S. aureus (MIC: 8–64 µg/mL) .
- Materials Science : The conjugated π-system enables use in organic semiconductors or UV-absorbing coatings.
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics in condensation steps .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in naphthyl ring functionalization .
- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) isolates isomers, as demonstrated for 4-methoxycinnamic acid derivatives .
Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of this compound derivatives?
Methodological Answer: Comparative studies on proton transfer salts reveal:
- Substituent Position : Derivatives with sulfamoyl groups at the para-position show higher antifungal activity (MIC: 16 µg/mL vs. Aspergillus) than meta-substituted analogs .
- Stereochemistry : The E-isomer of 3-(4-methoxyphenyl)acrylic acid exhibits stronger antimicrobial effects than the Z-isomer due to improved molecular packing and target interaction .
Table 1 : Antimicrobial Activity of Selected Derivatives (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Proton Salt 9 | 16 | 8 | 32 |
| Proton Salt 15 | 32 | 16 | 16 |
| Fluconazole | - | - | 64 |
Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
